molecular formula C25H27N5O2 B10922008 1-benzyl-N-[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B10922008
M. Wt: 429.5 g/mol
InChI Key: KEZYTVDALMDWHR-UHFFFAOYSA-N
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Description

1-BENZYL-N~5~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a benzyl group, an ethyl group, a methylamino carbonyl group, and a pyrazolyl group, making it a highly substituted indole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N~5~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be achieved through a multi-step process involving the formation of the indole core followed by various substitution reactions. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to accelerate reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~5~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-BENZYL-N~5~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-N~5~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is unique due to its highly substituted structure, which imparts specific chemical and biological properties. The presence of multiple functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

1-benzyl-N-[1-ethyl-3-(methylcarbamoyl)pyrazol-4-yl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C25H27N5O2/c1-5-29-15-21(23(28-29)25(32)26-4)27-24(31)19-11-12-22-20(13-19)16(2)17(3)30(22)14-18-9-7-6-8-10-18/h6-13,15H,5,14H2,1-4H3,(H,26,32)(H,27,31)

InChI Key

KEZYTVDALMDWHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4

Origin of Product

United States

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